molecular formula C22H26N2O4 B14426414 5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate CAS No. 84142-05-2

5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate

Cat. No.: B14426414
CAS No.: 84142-05-2
M. Wt: 382.5 g/mol
InChI Key: QSLCAASBNSCUKY-UHFFFAOYSA-N
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Description

5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a dibenzazepine core with a dimethylamino propyl side chain and an oxalate counterion. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate typically involves multiple steps. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of its potential use in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate is unique due to its specific structural features, including the dimethylamino propyl side chain and the oxalate counterion. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

84142-05-2

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N,N-dimethyl-3-(11-methylbenzo[b][1]benzazepin-5-yl)propan-1-amine;oxalic acid

InChI

InChI=1S/C20H24N2.C2H2O4/c1-21(2)14-8-10-16-15-17-9-4-6-12-19(17)22(3)20-13-7-5-11-18(16)20;3-1(4)2(5)6/h4-7,9,11-13,15H,8,10,14H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

QSLCAASBNSCUKY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CCCN(C)C.C(=O)(C(=O)O)O

Origin of Product

United States

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